

An In-depth Technical Guide to the Physicochemical Properties of 2-Bromobenzofuran

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Compound of Interest

Compound Name: 2-Bromobenzofuran

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of **2-bromobenzofuran**, a valuable heterocyclic building block in organic synthesis and medicinal chemistry. This document details its structural and physical characteristics, spectroscopic signature, synthesis, and reactivity, presented in a format tailored for researchers and professionals in the chemical and pharmaceutical sciences.

Physicochemical Properties

2-Bromobenzofuran is a halogenated aromatic ether with the molecular formula C_8H_5BrO .^[1] Its structure consists of a benzene ring fused to a furan ring, with a bromine atom substituted at the 2-position of the furan moiety. This substitution pattern imparts specific reactivity to the molecule, making it a versatile intermediate in the synthesis of more complex molecular architectures.

Quantitative Data Summary

The key physicochemical properties of **2-bromobenzofuran** are summarized in the table below. It is important to note a discrepancy in the reported physical state and melting point of this compound. While several sources describe it as a colorless to light yellow liquid at room

temperature, one source reports a high melting point, suggesting it may be a solid.[2] Further experimental verification is recommended to resolve this ambiguity.

Property	Value	Source(s)
Molecular Formula	C ₈ H ₅ BrO	[1]
Molecular Weight	197.03 g/mol	[1]
CAS Number	54008-77-4	[1]
Appearance	Colorless to light yellow liquid	[2]
Melting Point	247-247.5 °C (Note: Discrepancy exists)	[2]
Boiling Point	234 °C	[2]
Density	1.608 g/cm ³	[2]
Flash Point	95 °C	[2]
Solubility	Soluble in common organic solvents such as ethanol, diethyl ether, and benzene; insoluble in water.	[3]
LogP (Octanol/Water Partition Coefficient)	3.6 (Computed)	[1]
Polar Surface Area	13.1 Å ² (Computed)	[1]

Spectroscopic Data

While experimentally determined spectra for **2-bromobenzofuran** are not readily available in public databases, its spectroscopic characteristics can be predicted based on its structure and data from analogous compounds.

1.2.1. ¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show signals corresponding to the five aromatic protons. The proton on the furan ring (H3) would likely appear as a singlet in the downfield

region, while the four protons on the benzene ring would exhibit a more complex multiplet pattern.

Protons	Predicted Chemical Shift (δ , ppm)	Multiplicity
Aromatic (4H)	7.2 - 7.7	Multiplet
Furan H3 (1H)	~6.8	Singlet

1.2.2. ^{13}C NMR Spectroscopy (Predicted)

The carbon NMR spectrum should display eight distinct signals for the eight carbon atoms in the molecule. The carbon atom bearing the bromine (C2) is expected to be shifted upfield due to the "heavy atom effect" of bromine.^[4]

Carbon	Predicted Chemical Shift (δ , ppm)
C=O (in derivatives)	160 - 190
Aromatic/Furan carbons	110 - 160
C2 (C-Br)	~115

1.2.3. Infrared (IR) Spectroscopy (Predicted)

The IR spectrum of **2-bromobenzofuran** is expected to exhibit characteristic absorption bands for the aromatic C-H and C=C stretching vibrations, as well as the C-O-C stretching of the furan ring.

Functional Group	Expected Wavenumber (cm ⁻¹)	Intensity
Aromatic C-H Stretch	3100 - 3000	Medium
Aromatic C=C Stretch	1600 - 1450	Medium to Strong
C-O-C Stretch (Aryl Ether)	1270 - 1230	Strong
C-Br Stretch	680 - 515	Medium to Strong

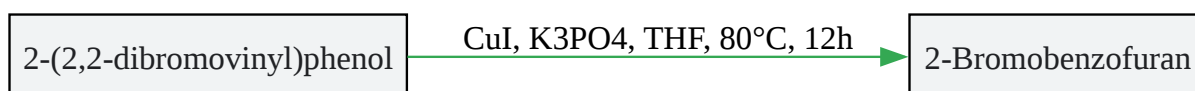
Experimental Protocols

This section provides detailed methodologies for the synthesis and a general protocol for the determination of solubility of **2-bromobenzofuran**.

Synthesis of 2-Bromobenzofuran

A common and effective method for the synthesis of **2-bromobenzofuran** is through the intramolecular cyclization of 2-(2,2-dibromovinyl)phenol.[2]

Reaction Scheme:



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Figure 1: Synthesis of **2-Bromobenzofuran**.

Materials:

- 2-(2,2-dibromovinyl)phenol (1.0 eq)
- Cuprous iodide (CuI) (0.05 eq)
- Potassium phosphate (K₃PO₄) (2.0 eq)
- Tetrahydrofuran (THF)

- Ethyl acetate
- Petroleum ether
- Anhydrous sodium sulfate
- Silica gel for column chromatography

Procedure:

- Under a nitrogen atmosphere, dissolve 2-(2,2-dibromovinyl)phenol (10 mmol, 2.8 g) in tetrahydrofuran (30 mL).^[2]
- To this solution, add cuprous iodide (0.5 mmol, 0.1 g) and potassium phosphate (20 mmol, 4.2 g).^[2]
- Stir the reaction mixture at 80°C for 12 hours.^[2]
- After the reaction is complete, cool the mixture to room temperature and pour it into water (200 mL).
- Extract the aqueous layer with ethyl acetate (3 x 50 mL).
- Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
- Concentrate the filtrate under reduced pressure to obtain the crude product.
- Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether (e.g., 1:20 v/v) as the eluent to afford pure **2-bromobenzofuran**.^[2]

Determination of Solubility (Shake-Flask Method)

This protocol outlines a standard procedure for determining the equilibrium solubility of **2-bromobenzofuran** in various organic solvents.

Objective:

To determine the concentration of a saturated solution of **2-bromobenzofuran** in a given solvent at a constant temperature.

Materials:

- **2-Bromobenzofuran**
- Selected organic solvents (e.g., ethanol, methanol, acetone, dichloromethane, toluene)
- Scintillation vials with screw caps
- Orbital shaker with temperature control
- Centrifuge
- Analytical balance
- High-Performance Liquid Chromatography (HPLC) with UV detector or Gas Chromatography (GC)
- Volumetric flasks and pipettes

Procedure:

- Add an excess amount of **2-bromobenzofuran** to a vial containing a known volume of the selected solvent.
- Seal the vials tightly to prevent solvent evaporation.
- Place the vials on an orbital shaker set to a constant temperature (e.g., 25°C) and agitate for 24-48 hours to ensure equilibrium is reached.
- After the incubation period, visually confirm the presence of undissolved solid.
- Centrifuge the samples at a high speed to pellet the undissolved solid.
- Carefully withdraw a known volume of the clear supernatant.

- Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
- Quantify the concentration of the dissolved **2-bromobenzofuran** using a validated HPLC or GC method against a pre-prepared standard curve.
- The experiment should be performed in triplicate for each solvent.

Reactivity and Synthetic Applications

The bromine atom at the 2-position of the benzofuran ring makes **2-bromobenzofuran** a versatile substrate for a variety of cross-coupling reactions, enabling the formation of C-C and C-heteroatom bonds. This reactivity is central to its utility in the synthesis of complex molecules, including pharmaceuticals and materials.

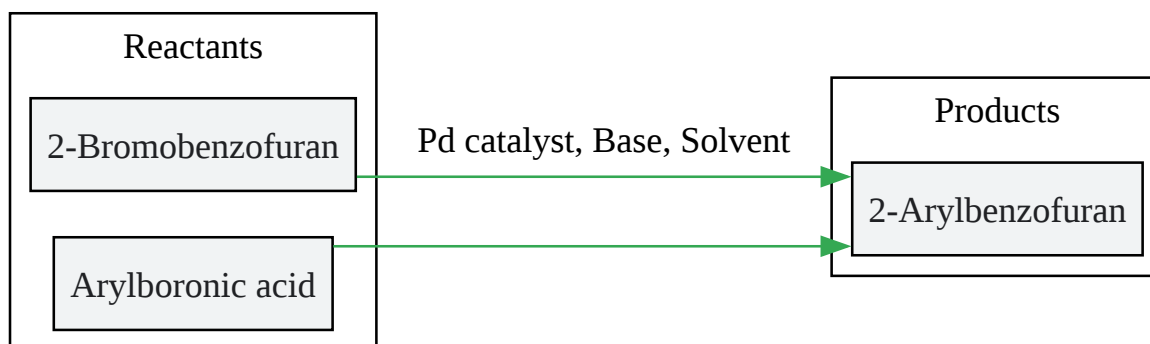
Palladium-Catalyzed Cross-Coupling Reactions

2-Bromobenzofuran is an excellent substrate for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Heck, and Sonogashira reactions. These reactions allow for the introduction of aryl, vinyl, and alkynyl groups, respectively, at the 2-position.

3.1.1. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of biaryl structures.

General Reaction Scheme:



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Figure 2: Suzuki-Miyaura coupling of **2-Bromobenzofuran**.

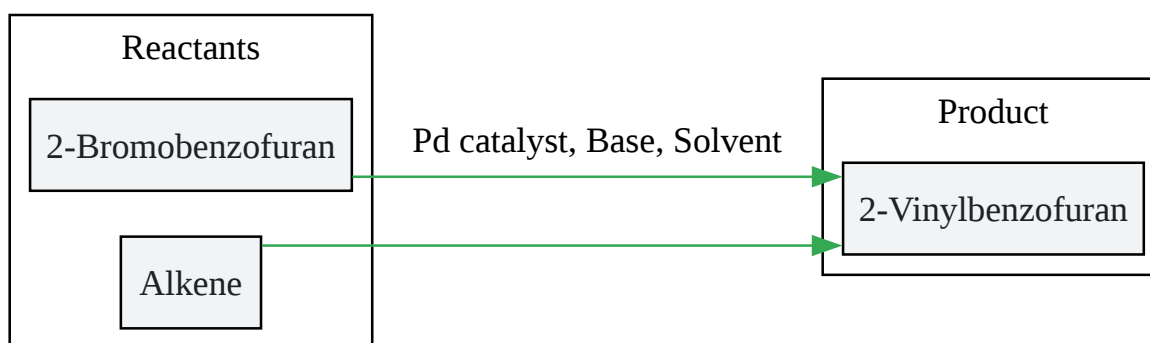
Representative Protocol (adapted from a similar reaction):[5]

- To a reaction vessel, add **2-bromobenzofuran** (1.0 eq), an arylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq).
- Add a suitable solvent system (e.g., a mixture of toluene, ethanol, and water).
- Degas the mixture and heat under an inert atmosphere at a temperature typically ranging from 80 to 110°C until the starting material is consumed (monitored by TLC or GC).
- After cooling, perform an aqueous workup and extract the product with an organic solvent.
- Purify the product by column chromatography.

3.1.2. Heck Reaction

The Heck reaction is used to form a C-C bond between **2-bromobenzofuran** and an alkene.

General Reaction Scheme:



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Figure 3: Heck reaction of **2-Bromobenzofuran**.

Representative Protocol (adapted from a similar reaction):[6]

- In a reaction vessel, combine **2-bromobenzofuran** (1.0 eq), an alkene (e.g., styrene, 1.5 eq), a palladium catalyst (e.g., Pd(OAc)₂, 0.01 eq), a phosphine ligand (e.g., PPh₃, 0.02 eq), and a base (e.g., Et₃N, 2.0 eq).
- Add a polar aprotic solvent such as DMF.
- Heat the reaction mixture under an inert atmosphere, typically between 80 and 140°C, until the reaction is complete.
- After cooling, perform an aqueous workup and extract the product.
- Purify the product by column chromatography.

Safety Information

2-Bromobenzofuran is classified as an irritant.^[1] It is harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation. Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be followed when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

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